

An In-depth Technical Guide to 2,6-Diacetylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diacetylpyridine**

Cat. No.: **B091181**

[Get Quote](#)

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-**diacetylpyridine**, a key building block in coordination chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize pyridine-based ligands and their metal complexes.

Core Physical and Chemical Properties

2,6-**Diacetylpyridine** is a white to off-white crystalline solid at room temperature.^{[1][2]} It is soluble in a variety of organic solvents, including dichloromethane, ethyl acetate, methanol, and dimethyl sulfoxide, but only sparingly soluble in water.^{[1][2]}

Quantitative Data Summary

The key physical and chemical properties of 2,6-**diacetylpyridine** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₉ H ₉ NO ₂	[1]
Molar Mass	163.17 g/mol	[1]
Appearance	White to off-white crystalline powder/needles	[1] [3]
Melting Point	79-82 °C	[4]
Boiling Point	126 °C at 6 mmHg	[1] [2]
Density	1.119 g/cm ³	[1]
CAS Number	1129-30-2	[1]

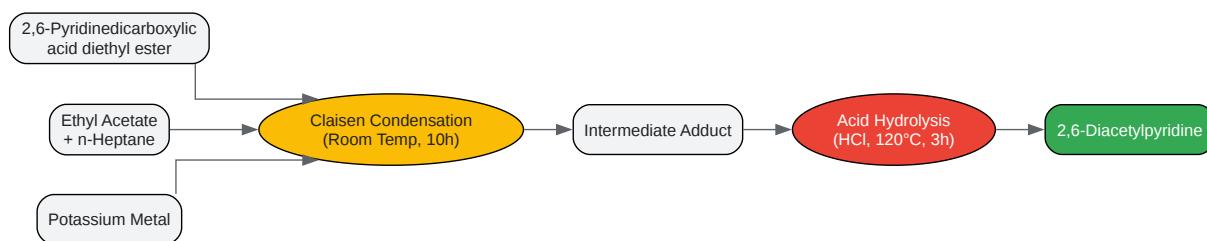
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,6-diacetylpyridine**. The following table summarizes its key spectroscopic features.

Spectroscopy	Data	References
¹ H NMR (CDCl ₃)	δ 8.20 (d, 2H), 8.04 (t, 1H), 2.81 (s, 6H)	[5]
¹³ C NMR (CDCl ₃)	Signals at approximately 200, 153, 138, 125, 26 ppm	[6]
IR (KBr, cm ⁻¹)	~1705 (C=O stretching)	[5]

Synthesis and Reactivity

2,6-Diacetylpyridine is a versatile precursor, primarily utilized in the synthesis of Schiff base ligands for coordination chemistry.[\[1\]](#)

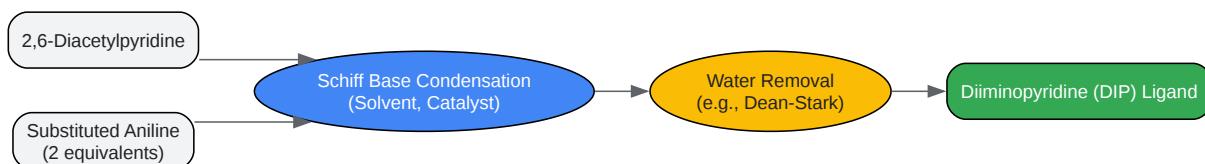

Synthesis of 2,6-Diacetylpyridine

Several synthetic routes to **2,6-diacetylpyridine** have been established. A common and efficient method involves the Claisen condensation of 2,6-pyridinedicarboxylic acid diethyl

ester.[5]

This protocol is adapted from a patented procedure.[5]

- Reaction Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, add 2,6-pyridinedicarboxylic acid diethyl ester (0.005 mol), 20 mL of ethyl acetate, and 20 mL of n-heptane.
- Addition of Base: Slowly add potassium metal (0.015 mol) to the stirred solution.
- Reaction: Stir the mixture at room temperature for 10 hours.
- Quenching and Hydrolysis: Slowly add 20 mL of water followed by 20 mL of concentrated hydrochloric acid. Heat the mixture to 120 °C and maintain for 3 hours.
- Workup: Neutralize the excess acid with sodium carbonate. Extract the aqueous layer with diethyl ether (3-4 times).
- Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the white solid product.


[Click to download full resolution via product page](#)

Synthesis of 2,6-Diacetylpyridine via Claisen Condensation.

Synthesis of Schiff Base Ligands

A primary application of **2,6-diacetylpyridine** is in the synthesis of diiminopyridine (DIP) ligands through Schiff base condensation with substituted anilines.^[1] These tridentate ligands are widely used in coordination chemistry.^[2]

- **Dissolution:** Dissolve **2,6-diacetylpyridine** (1 equivalent) in a suitable solvent such as methanol or ethanol.
- **Addition of Amine:** Add the desired substituted aniline (2 equivalents) to the solution.
- **Catalysis:** A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
- **Water Removal:** The reaction is driven to completion by removing the water formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent like molecular sieves.^[2]
- **Isolation:** The resulting Schiff base ligand often precipitates from the solution upon cooling or can be isolated by removing the solvent.
- **Purification:** Purification is typically achieved by recrystallization or washing, as the imine products can be sensitive to silica gel chromatography.^[2]

[Click to download full resolution via product page](#)

General workflow for the synthesis of Diiminopyridine (DIP) ligands.

Coordination Chemistry

The diiminopyridine ligands derived from **2,6-diacetylpyridine** are of significant interest due to their ability to stabilize a wide range of metal oxidation states.^[1] These ligands form stable complexes with transition metals such as iron, cobalt, and manganese, which have applications

in catalysis, including polymerization and reduction reactions.[2] The resulting metal complexes are often structurally stable and can be characterized by single-crystal X-ray diffraction.[2]

Safety and Handling

2,6-Diacetylpyridine is classified with GHS07 pictograms, indicating it can cause skin and eye irritation, and may cause respiratory irritation.[7][8]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[7]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[4][6]

Conclusion

2,6-Diacetylpyridine is a fundamental building block in modern chemistry, with its significance primarily rooted in its role as a precursor to a diverse array of Schiff base ligands. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an invaluable tool for researchers in coordination chemistry, catalysis, and the development of new materials and pharmaceuticals. Careful adherence to safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. spectrabase.com [spectrabase.com]

- 4. hmdb.ca [hmdb.ca]
- 5. CN101157653A - Method for preparing 2,6-diacetyl pyridine - Google Patents [patents.google.com]
- 6. 2-Acetylpyridine(1122-62-9) 13C NMR spectrum [chemicalbook.com]
- 7. 2,6-Diacetylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Diacetylpyridine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091181#physical-and-chemical-properties-of-diacetylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com